molecular formula C16H19N3O B5648399 3-(4-aminopyridin-2-yl)-N-butylbenzamide

3-(4-aminopyridin-2-yl)-N-butylbenzamide

Cat. No. B5648399
M. Wt: 269.34 g/mol
InChI Key: LTIKWLNGZAFMHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves one-pot multi-component reactions or stepwise procedures that incorporate aminopyridine and benzoyl chloride derivatives. For instance, novel derivatives can be prepared using catalytically active ionic liquids as mediums, offering advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021). Another example is the synthesis of fluorobenzamides for PET imaging, highlighting the flexibility and utility of related chemical frameworks (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds often includes detailed studies via X-ray diffraction and DFT calculations, providing insights into geometrical parameters, electronic properties, and hydrogen bonding arrangements. For example, the structural analysis of a novel phthalide derivative revealed its crystal structure and theoretical calculations offered insights into its electronic and thermodynamic properties (Yılmaz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic substitution, hydrogenation, and condensation reactions. These reactions are key to modifying the chemical structure for desired properties or functionalities, as illustrated by the synthesis of sigma receptor ligands for PET imaging (Shiue et al., 1997).

properties

IUPAC Name

3-(4-aminopyridin-2-yl)-N-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-3-8-19-16(20)13-6-4-5-12(10-13)15-11-14(17)7-9-18-15/h4-7,9-11H,2-3,8H2,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKWLNGZAFMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopyridin-2-YL)-N-butylbenzamide

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